![molecular formula C12H12O3 B2417087 4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2167002-19-7](/img/structure/B2417087.png)
4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid, also known as PHC, is a bicyclic compound that has been the subject of scientific research due to its potential applications in medicinal chemistry. This compound has a unique structure that makes it an interesting target for synthesis and study.
Mechanism of Action
The exact mechanism of action of 4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the synthesis of important cellular components.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of a number of different microorganisms, including bacteria, fungi, and parasites. It has also been shown to have cytotoxic effects on cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of 4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is that it is relatively easy to synthesize using a variety of methods. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of potential future directions for research on 4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid. One area of interest is its potential as an anticancer agent. Further studies could be done to determine its efficacy against different types of cancer cells and to investigate its mechanism of action. Another area of interest is its potential as an antimicrobial agent. Further studies could be done to determine its efficacy against different types of microorganisms and to investigate its mechanism of action. Additionally, further studies could be done to investigate the pharmacokinetics and pharmacodynamics of this compound in animal models and in humans.
Synthesis Methods
4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid can be synthesized using a variety of methods, including the Diels-Alder reaction and the Pauson-Khand reaction. In the Diels-Alder reaction, a diene and a dienophile react to form a cyclic compound. In the case of this compound, the diene is furan and the dienophile is styrene. The Pauson-Khand reaction involves the reaction of an alkyne, an alkene, and a carbonyl compound to form a cyclopentenone. In the case of this compound, the alkyne is propargyl alcohol, the alkene is styrene, and the carbonyl compound is maleic anhydride.
Scientific Research Applications
4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid has been the subject of scientific research due to its potential applications in medicinal chemistry. It has been shown to have antimicrobial, antifungal, and antiparasitic activity. It has also been studied for its potential as an anticancer agent.
properties
IUPAC Name |
4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-11(14)10-9-6-12(10,7-15-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNCXHWVQSCSRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C1(CO2)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.